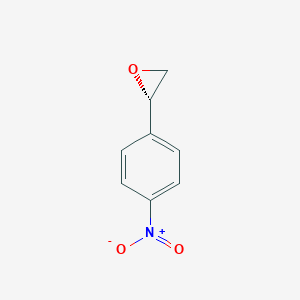

(R)-2-(4-Nitrophenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-nitrophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIUTLHCSNCTDZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361256 | |

| Record name | (R)-2-(4-Nitrophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78038-43-4, 78038-42-3 | |

| Record name | (2R)-2-(4-Nitrophenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78038-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Nitrostyrene oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-2-(4-Nitrophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(4-Nitrophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-2-(4-Nitrophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 2 4 Nitrophenyl Oxirane

Enantioselective Epoxidation Strategies

The direct, asymmetric epoxidation of the parent olefin, 4-nitrostyrene, represents the most atom-economical approach to (R)-2-(4-Nitrophenyl)oxirane. This has been achieved through various catalytic systems, including organocatalysis and metal-based catalysis.

Organocatalytic Approaches to Chiral Oxiranes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the epoxidation of terminal alkenes like 4-nitrostyrene, fructose-derived ketones, such as Shi's N-substituted oxazolidinone ketone, have proven effective. rsc.org These catalysts facilitate the transfer of an oxygen atom from an oxidant, typically Oxone®, to the alkene in an enantioselective manner.

An optimized method for the synthesis of this compound involves the use of a Shi-type catalyst with Oxone® as the oxidizing agent. The reaction, when carried out over 6 hours, can achieve high conversion and good enantioselectivity. rsc.org This approach is a key step in the one-pot synthesis of β-adrenergic blockers like (R)-nifenalol. rsc.org The development of organocatalytic strategies is often based on the formation of a reactive iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst, which is then epoxidized. princeton.edu

| Catalyst | Oxidant | Reaction Time | Conversion | Enantiomeric Ratio (R/S) |

|---|---|---|---|---|

| Shi's N-substituted oxazolidinone ketone | Oxone® | 6 h | Excellent | 81:19 |

Metal-Catalyzed Asymmetric Epoxidation

Transition metal complexes featuring chiral ligands are extensively used for the asymmetric epoxidation of olefins. Salen and porphyrin complexes of manganese, ruthenium, and iron have been successfully applied to the synthesis of chiral epoxides from styrene (B11656) derivatives. colab.wsias.ac.indicp.ac.cn

For 4-nitrostyrene, catalytically active polymer-bound Mn(III) salen complexes have been synthesized and used with iodosylbenzene as the terminal oxidant. colab.ws These heterogeneous catalysts offer the advantage of being recyclable without significant loss of activity. colab.ws Chiral Ru(II) Schiff base complexes have also demonstrated high efficacy, with certain catalysts showing a particular preference for 4-nitrostyrene. ias.ac.in Furthermore, iron complexes of binaphthyl-capped porphyrins have been employed in the epoxidation of 4-nitrostyrene, achieving moderate enantioselectivity. dicp.ac.cn Styrene derivatives that possess electron-withdrawing groups, such as the nitro group, have been shown to produce the corresponding chiral epoxides in high yield and with high enantiomeric excess when using manganese complexes of chiral porphyrin imine ligands. researchgate.net

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Polymer-bound Mn(III) salen complex | 4-Nitrostyrene | Data varies with specific catalyst | colab.ws |

| Chiral Ru(II) Schiff base complex | 4-Nitrostyrene | Good enantioselectivity | ias.ac.in |

| Iron binaphthyl capped porphyrin | 4-Nitrostyrene | 56% ee | dicp.ac.cn |

| Manganese chiral porphyrin imine complex | Styrene derivatives with electron-withdrawing groups | Up to 99% ee | researchgate.net |

Stereoselective Formation from Precursor Compounds

An alternative to direct epoxidation is the stereoselective cyclization of a chiral precursor, most commonly a vicinal halohydrin. For instance, (R)-2-bromo-1-(4-nitrophenyl)ethanol can be converted to this compound through an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then displaces the adjacent halide. researchgate.net This method relies on the availability of the enantiomerically pure halohydrin precursor, which is often obtained through enzymatic resolution. researchgate.net The elimination of halohydrins to form the epoxy group is a well-established synthetic approach. nih.gov

Biocatalytic Resolution and Asymmetric Biotransformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, used either as isolated proteins or within whole-cell systems, can perform kinetic resolutions of racemic mixtures or conduct asymmetric transformations to yield enantiopure compounds. nih.govucl.ac.uk

Enzymatic Kinetic Resolution of Racemic 2-(4-Nitrophenyl)oxirane (B1220430) Precursors

Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. wur.nl This process involves an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the product.

For the synthesis of this compound, this is typically applied to racemic precursors like 2-bromo-1-(4-nitrophenyl)ethanol (B176800) or the racemic oxirane itself. A highly efficient kinetic resolution of (±)-2-bromo-1-(4-nitrophenyl)ethanol has been achieved using immobilized lipase (B570770) PS-C-II in a transesterification reaction, yielding the enantiopure (R)- and (S)-bromoalcohols. researchgate.net Similarly, epoxide hydrolases (EHs) from microbial sources, such as the fungus Aspergillus niger, can be used to selectively hydrolyze this compound from a racemic mixture, leaving behind the unreacted (S)-enantiomer in high enantiomeric excess. researchgate.net A concentration of 330 mM (54 g/liter ) of p-nitrostyrene oxide could be hydrolyzed within 6 hours, resulting in a 49% yield and 99% enantiomeric excess of the remaining (S)-epoxide. researchgate.net

Halohydrin Dehalogenase-Mediated Transformations for Enantiopure Oxiranes

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible conversion of vicinal haloalcohols to their corresponding epoxides. rug.nlthieme-connect.de The HHDH from Agrobacterium radiobacter AD1, known as HheC, is particularly notable for its high enantioselectivity. rug.nl

HHDHs can be employed in two main ways for the synthesis of this compound. First, they can catalyze the enantioselective ring closure of a racemic halohydrin, such as 2-chloro-1-(4-nitrophenyl)-ethanol, where the enzyme preferentially converts one enantiomer to the epoxide. psu.edu Second, they can be used in the kinetic resolution of racemic 2-(4-nitrophenyl)oxirane. In this mode, the enzyme catalyzes the nucleophilic ring-opening of one enantiomer of the epoxide. The reaction proceeds with high enantioselectivity (E > 200) and regioselectivity. thieme-connect.de For example, using azide (B81097) as a nucleophile, HheC preferentially converts the (R)-epoxide to (R)-2-azido-1-(4-nitrophenyl)ethanol, leaving the (S)-2-(4-nitrophenyl)oxirane with high enantiomeric purity (98% ee). thieme-connect.de A similar kinetic resolution can be achieved using nitrite (B80452) as the nucleophile, where HheC catalyzes the enantioselective ring-opening of (R)-p-nitrostyrene oxide, effectively acting as an epoxide hydrolase mimic. rug.nl

| Nucleophile | Preferentially Reacted Epoxide | Recovered Epoxide | ee of Recovered Epoxide | Product | ee of Product |

|---|---|---|---|---|---|

| Azide (N₃⁻) | This compound | (S)-2-(4-Nitrophenyl)oxirane | 98% | (R)-2-azido-1-(4-nitrophenyl)ethanol | 97% |

Chemoenzymatic Synthetic Routes to Enantiomerically Enriched Forms

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce enantiomerically pure compounds. For this compound, key strategies include the kinetic resolution of racemic precursors and the enantioconvergent hydrolysis of the racemic epoxide.

Kinetic Resolution of Precursors: A highly efficient method involves the kinetic resolution of a racemic precursor, (±)-2-bromo-1-(4-nitrophenyl)ethanol. In this approach, an enzyme selectively acylates one enantiomer, allowing for the separation of the two. The use of immobilized lipase PS-C-II in an enzymatic transesterification reaction has proven exceptionally effective, achieving an enantiomeric ratio (E-value) greater than 1000. researchgate.net This process allows for the isolation of the (R)-bromohydrin precursor in high enantiomeric purity, which can then be converted to this compound through intramolecular cyclization. researchgate.netrug.nl

Enantioselective and Enantioconvergent Hydrolysis: Epoxide hydrolases (EHs) are pivotal biocatalysts for resolving racemic epoxides. nih.gov One common strategy is the kinetic resolution of racemic 2-(4-nitrophenyl)oxirane (also known as p-nitrostyrene oxide). For instance, an epoxide hydrolase preparation from Aspergillus niger selectively hydrolyzes the (S)-epoxide, resulting in the formation of (R)-p-nitrophenyl glycol and leaving behind unreacted (S)-epoxide with a high enantiomeric excess (>99%). nih.govresearchgate.net While this specific process isolates the (S)-epoxide, it yields the valuable (R)-diol, which is a direct precursor to various chiral compounds. nih.govresearchgate.net

| Enzyme | Substrate | Method | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Immobilized Lipase PS-C-II | (±)-2-bromo-1-(4-nitrophenyl)ethanol | Enzymatic Transesterification (Kinetic Resolution) | (R)-2-bromo-1-(4-nitrophenyl)ethanol | Excellent resolution (E > 1000) at high substrate concentration (200 g/L). | researchgate.net |

| Epoxide Hydrolase (from Vigna radiata, VrEH2) | rac-p-Nitrostyrene oxide | Enantioconvergent Hydrolysis | (R)-p-Nitrophenyl glycol | Product obtained with 99.0% ee and 71.5% overall yield. | researchgate.net |

| Epoxide Hydrolase (from Aspergillus niger) | rac-p-Nitrostyrene oxide | Kinetic Resolution | (R)-p-Nitrophenyl glycol (and unreacted (S)-epoxide) | Remaining (S)-epoxide shows >99% ee. | nih.gov |

Elucidation of Reactivity and Mechanistic Pathways of R 2 4 Nitrophenyl Oxirane

Nucleophilic Ring-Opening Reactions

The high ring strain (approximately 13 kcal/mol) of the oxirane ring in (R)-2-(4-nitrophenyl)oxirane is a principal driving force for nucleophilic ring-opening reactions. chemistrysteps.com These reactions involve the attack of a nucleophile on one of the two electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of a more stable, open-chain product. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the epoxide carbons, making it more reactive towards nucleophiles. evitachem.com

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of the nucleophilic attack on unsymmetrical epoxides like this compound is a critical aspect of its reactivity. The outcome is highly dependent on the reaction conditions, specifically whether the reaction is conducted under basic or acidic catalysis. researchgate.net

Under basic or neutral conditions, with strong nucleophiles, the reaction generally proceeds via an SN2 mechanism. ucalgary.ca In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom. ucalgary.cayoutube.com For this compound, this would be the primary carbon (C2). This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The stereochemistry at the other carbon atom remains unchanged. youtube.com

Conversely, under acidic conditions, the reaction pathway is more complex and can exhibit characteristics of both SN1 and SN2 mechanisms. libretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which makes the ring more susceptible to opening. khanacademy.org With weak nucleophiles, the attack then occurs at the carbon atom that can better stabilize a developing positive charge. In the case of this compound, the benzylic carbon (C1), which is adjacent to the phenyl ring, is more capable of stabilizing a partial positive charge. chemistrysteps.com Therefore, under acidic conditions, the nucleophile tends to attack the more substituted benzylic carbon. chemistrysteps.comlibretexts.org The stereochemical outcome is typically anti-addition of the nucleophile and the resulting hydroxyl group.

Acid-Catalyzed Ring-Opening Mechanisms and their Influence on Product Distribution

In acid-catalyzed ring-opening reactions of epoxides, the initial and rapid step is the protonation of the epoxide oxygen by the acid catalyst. khanacademy.org This protonation enhances the leaving group ability of the oxygen and activates the epoxide ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols. researchgate.net

The subsequent nucleophilic attack can proceed through a continuum of mechanisms between SN1 and SN2. libretexts.org The precise nature of the transition state is influenced by the structure of the epoxide and the reaction conditions. For this compound, the presence of the phenyl group at C1 can stabilize a partial positive charge, favoring a more SN1-like character at this position. This leads to a preferential attack of the nucleophile at the benzylic carbon. chemistrysteps.com

The transition state is thought to involve a species where the C-O bond to the more substituted carbon is more stretched than the C-O bond to the less substituted carbon, leading to a buildup of partial positive charge on the more substituted carbon. youtube.com This explains the observed regioselectivity for attack at the benzylic position. The stereochemistry of the reaction is generally anti, meaning the nucleophile attacks from the side opposite to the protonated oxygen, resulting in an inversion of configuration at the center of attack. libretexts.org This leads to the formation of a trans-diol product in the case of hydrolysis.

A variety of acids can be employed to catalyze this transformation, including mineral acids and Lewis acids. The choice of acid and solvent can significantly impact the product distribution.

Base-Mediated Ring-Opening Processes and Stereochemical Implications

Base-mediated ring-opening of this compound typically involves strong nucleophiles and follows a classic SN2 mechanism. ucalgary.ca Unlike acid-catalyzed reactions, the epoxide ring is not activated by protonation. Instead, the strong nucleophile directly attacks one of the carbon atoms of the epoxide. youtube.com

Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (C2). ucalgary.cayoutube.com This regioselectivity is a hallmark of SN2 reactions on epoxides. The reaction proceeds with a backside attack, resulting in a complete inversion of stereochemistry at the carbon atom that is attacked. youtube.com The resulting product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol product. youtube.com

The stereochemical outcome is highly predictable, leading to the formation of a single regioisomer with a specific stereochemistry. This makes base-mediated ring-opening a valuable synthetic tool for the preparation of chiral molecules.

Enzyme-Catalyzed Ring-Opening Reactions with Diverse Nucleophiles

Enzymes, particularly epoxide hydrolases, can catalyze the ring-opening of epoxides with high regio- and stereoselectivity. These biocatalytic transformations offer an environmentally friendly alternative to traditional chemical methods. In the context of this compound, enzymatic hydrolysis would lead to the formation of the corresponding diol.

The mechanism of enzyme-catalyzed hydrolysis typically involves a nucleophilic attack by an amino acid residue in the active site of the enzyme on one of the epoxide carbons, followed by the addition of a water molecule. The regioselectivity of the enzymatic reaction is determined by the specific enzyme used. Some epoxide hydrolases attack the less substituted carbon, while others attack the more substituted carbon. The stereochemical outcome is also highly controlled by the enzyme, often proceeding with high enantioselectivity.

Lewis Acid-Promoted Transformations and Their Mechanistic Insights

Lewis acids can act as potent promoters for the ring-opening of epoxides, including this compound. mdpi.com They function by coordinating to the oxygen atom of the epoxide ring, which polarizes the C-O bonds and makes the carbon atoms more electrophilic. mdpi.com This activation facilitates the attack of even weak nucleophiles.

The regioselectivity of Lewis acid-promoted ring-opening can be complex and depends on the nature of the Lewis acid, the nucleophile, and the substrate. researchgate.net In some cases, chelation control can influence the outcome. For instance, certain Lewis acids might coordinate to both the epoxide oxygen and another functional group in the molecule, directing the nucleophilic attack to a specific position.

Lewis acid catalysis can also promote other transformations beyond simple ring-opening. For example, in the presence of a Lewis acid, epoxides can undergo cycloaddition reactions with isocyanates to form oxazolidinones. mdpi.com The mechanism involves the activation of the epoxide by the Lewis acid, followed by nucleophilic attack of the isocyanate.

Rearrangement Reactions Involving the Oxirane Ring

Under certain conditions, particularly in the presence of acid or Lewis acid catalysts, this compound can undergo rearrangement reactions. One of the most significant rearrangements for epoxides is the Meinwald rearrangement, which transforms an epoxide into a carbonyl compound, such as an aldehyde or a ketone. researchgate.net

This rearrangement is thought to proceed through a carbocation-like intermediate formed after the protonation or coordination of a Lewis acid to the epoxide oxygen. A subsequent 1,2-hydride or 1,2-alkyl/aryl shift then leads to the formation of the carbonyl compound. The regioselectivity of the rearrangement is determined by the migratory aptitude of the substituents on the epoxide ring.

In the case of this compound, the presence of the phenyl group suggests that a 1,2-phenyl shift could be a plausible rearrangement pathway, leading to the formation of a substituted aldehyde. The specific conditions, such as the choice of catalyst and solvent, would play a crucial role in directing the reaction towards rearrangement versus nucleophilic addition.

Oxidative and Reductive Transformations of the Oxirane Moiety

The reactivity of this compound is significantly influenced by the presence of two key functional groups: the strained oxirane ring and the electron-withdrawing nitro group. Transformations can be directed selectively at the nitro moiety or involve the cleavage of the epoxide.

Reductive Transformations

Reductive processes involving this compound can be highly chemoselective. The nitro group is often more susceptible to reduction than the oxirane ring, allowing for the selective synthesis of (R)-2-(4-aminophenyl)oxirane. However, under different conditions, the oxirane ring can undergo reductive opening.

Selective Reduction of the Nitro Group: Catalytic hydrogenation can be finely tuned to reduce the nitro group while leaving the epoxide ring intact. This selectivity is crucial for synthesizing derivatives where the epoxide functionality is preserved for subsequent reactions. Studies on the related compound, 4-nitrostyrene, demonstrate that catalysts can be designed to selectively hydrogenate the nitro group over the carbon-carbon double bond, a bond that is often more reactive than an epoxide ring under similar conditions. acs.orgacs.org For instance, a one-pot catalytic hydrogenation using Palladium hydroxide (B78521) on carbon has been shown to reduce a nitro group in a complex molecule without affecting a present epoxide moiety. acs.org

Reductive Ring-Opening of the Oxirane: Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are capable of reductively opening the epoxide ring. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of the hydride ion. In accordance with the Sₙ2 mechanism for base-catalyzed epoxide opening, the attack occurs at the sterically less hindered carbon atom (C2), yielding (R)-1-(4-nitrophenyl)propan-2-ol. masterorganicchemistry.com Additionally, reductive opening can be achieved using borane (B79455) in the presence of lithium perchlorate, which facilitates the reaction with otherwise poor nucleophiles under mild conditions. organic-chemistry.org

Oxidative Transformations

Direct oxidative cleavage of the oxirane ring in this compound is not widely reported in the literature under standard solution-phase conditions. However, a plausible and chemically sound pathway involves a two-step sequence. This method would first involve the hydrolysis of the epoxide to a vicinal diol, which is then susceptible to oxidative cleavage by specific reagents.

Proposed Two-Step Oxidative Cleavage:

Hydrolysis: The initial step is the acid- or base-catalyzed ring-opening of the epoxide with water to form the corresponding diol, (R)-1-(4-nitrophenyl)ethane-1,2-diol.

Oxidative Cleavage: The resulting 1,2-diol can be cleaved between the two carbon atoms bearing the hydroxyl groups. Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are standard for this transformation, which would break the C1-C2 bond to yield 4-nitrobenzaldehyde (B150856) and formaldehyde.

Derivatization and Functionalization Strategies Employing R 2 4 Nitrophenyl Oxirane As a Chiral Building Block

Synthesis of Chiral Amino Alcohol Scaffolds

The most fundamental and widely exploited reaction of (R)-2-(4-nitrophenyl)oxirane is its regioselective ring-opening with nitrogen nucleophiles to generate enantiopure β-amino alcohols. These scaffolds are pivotal in medicinal chemistry and asymmetric synthesis. The reaction proceeds via a nucleophilic attack, typically at the less sterically hindered terminal carbon of the oxirane ring, leading to products with a defined stereochemistry. evitachem.comrroij.com

The reaction of this compound with various amines, including ammonia, primary, and secondary amines, provides access to a wide range of (1R)-1-(4-nitrophenyl)-2-aminoethanol derivatives. researchgate.netscispace.com The use of azide (B81097) as a nucleophile, followed by reduction, offers another robust pathway to the primary amino alcohol, (1R,2R)-2-amino-1-(4-nitrophenyl)ethan-1-ol, a precursor to the antibiotic chloramphenicol. scispace.com Various catalytic systems, including Lewis acids and heterogeneous catalysts like mesoporous aluminosilicates or Amberlyst-15, have been employed to facilitate this transformation under mild conditions, often resulting in excellent yields and high regioselectivity. rroij.com Solvent-free protocols have also been developed, offering a greener alternative for the synthesis of these important chiral intermediates. rsc.orgtubitak.gov.tr

Table 1: Synthesis of Chiral Amino Alcohols from this compound and its Derivatives

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| NaN3 | H2O, 100 °C | (R)-2-azido-1-(4-nitrophenyl)ethanol | High | scispace.com |

| Aniline | Mesoporous aluminosilicates, CH2Cl2, rt | (R)-2-(phenylamino)-1-(4-nitrophenyl)ethanol | High | rroij.com |

| Various amines | Amberlyst-15, rt | Corresponding β-amino alcohols | Excellent | rroij.com |

| Amines | Acetic acid, solvent-free, rt-60 °C | Corresponding β-amino alcohols | High | rsc.org |

| Amines | Graphite oxide, solvent-free, 60 °C | Corresponding β-amino alcohols | 56-95 | tubitak.gov.tr |

Formation of Diverse Heterocyclic Systems

The chiral amino alcohols derived from this compound are not merely synthetic targets but also serve as crucial intermediates for the construction of more complex heterocyclic frameworks.

Oxazaheterocycle Synthesis from Derived Aminols

The 1,2-amino alcohol functionality is perfectly poised for cyclization reactions to form various five- and six-membered oxazaheterocycles. Research has shown that 2-amino-1-(4-nitrophenyl)ethanol (B107438) and its N-substituted derivatives can be readily converted into important heterocyclic systems such as oxazolidinones, morpholinones, and their respective diones. researchgate.net

For instance, the reaction of N-substituted 2-amino-1-(4-nitrophenyl)ethan-1-ol with carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents leads to the formation of (R)-5-(4-nitrophenyl)oxazolidin-2-ones. researchgate.netresearchgate.net Similarly, employing reagents like oxalyl chloride results in the corresponding morpholine-2,3-diones. researchgate.net These heterocycles are prevalent motifs in many biologically active compounds.

Table 2: Synthesis of Oxazaheterocycles from 2-Amino-1-(4-nitrophenyl)ethanol Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol | Carbonyldiimidazole (CDI) | Corresponding 1,3-oxazolidin-2-one | 41 | researchgate.net |

| 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol | Oxalyl chloride | Corresponding morpholin-2,3-dione | - | researchgate.net |

| 2-{(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol | Benzaldehyde | Corresponding 1,3-oxazolidine | - | researchgate.net |

| (S)-2-Amino-3-(4-nitrophenyl)-propanol | Diethyl carbonate, K2CO3, 135 °C | (S)-4-(4-aminobenzyl)-2-oxazolidinone (after reduction) | 76.7 | google.com |

Quinoxaline (B1680401) and Quinoline (B57606) Derivative Formation Utilizing Oxirane Reactivity

The reactivity of the oxirane ring can be directly harnessed to build fused aromatic heterocycles like quinoxalines and quinolines. Quinoxalines, known for their wide range of biological activities, can be synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a functionality that can be generated in situ from an epoxide. researchgate.net Recent studies have detailed the synthesis of novel quinoxaline derivatives bearing an oxirane ring, showcasing the direct utility of this scaffold. nih.govnih.govmdpi.com

The synthesis of quinolines, another privileged heterocyclic core, can also be achieved from this compound derivatives. A common strategy involves the reductive cyclization of an o-nitroaryl compound containing a suitable three-carbon chain. nih.govresearchgate.net For example, ketones derived from the oxirane can undergo reductive cyclization using agents like sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation to form substituted quinolines. researchgate.netorganic-chemistry.org This approach provides a powerful method for converting the linear, chiral information of the oxirane into a complex, fused heterocyclic system.

Table 3: Synthesis of Quinolines and Quinoxalines

| Starting Material | Reagents | Product Type | Key Features | Reference |

| 2-Chloro-3-(dibromomethyl)quinoxaline + Carbonyl compounds | TDAE | Oxiranyl-Quinoxaline | TDAE strategy to form oxirane ring on a quinoxaline core | mdpi.com |

| o-Nitro Baylis-Hillman acetates | [CpFe(CO)₂]₂, CO | 3-Substituted Quinolines | Reductive cyclization using an iron catalyst | nih.gov |

| 2-(2-Nitrophenyl)oxiran-1-ylketones | Na₂S₂O₄, EtOH/H₂O, reflux | 3-Hydroxyquinolin-4(1H)-ones | Reductive cyclization of a related nitro-oxirane | researchgate.net |

| 2-Aminobenzyl alcohols + Ketones | Co(OAc)₂·4H₂O | Substituted Quinolines | Dehydrogenative cyclization, analogous to using oxirane-derived diols | organic-chemistry.org |

Spiroheterocycle Construction

The construction of spiroheterocycles, compounds containing two rings connected by a single atom, represents a significant challenge in synthetic chemistry. While direct applications of this compound in spiroheterocycle synthesis are not extensively documented in dedicated studies, its derivatives serve as potent precursors. For instance, chalcones derived from the ring-opening of related oxirane carboxylic acids have been used as key starting materials to synthesize novel spiroheterocyclic compounds via Michael and aza-Michael additions. mdpi.comresearchgate.net These reactions involve the addition of a nucleophile to the activated double bond of the chalcone, followed by a subsequent ring-closing step to form the spirocyclic core. The versatility of the oxirane-derived intermediates suggests their potential in more direct, tandem reactions for spirocycle formation.

Construction of Complex Polycyclic Structures

Beyond simple heterocycles, derivatives of this compound are instrumental in assembling complex polycyclic and fused-ring systems. The functional handles introduced by the oxirane ring-opening, namely the hydroxyl and amino groups, provide anchor points for further annulation reactions.

For example, quinoline chalcones, which can be conceptually derived from this compound precursors, undergo intramolecular cyclization reactions to yield fused pyranoquinoline derivatives. Furthermore, pyrrolo[1,2-α]quinoxalines, which possess interesting biological and photophysical properties, have been synthesized through oxidative cyclization methods where the initial building blocks can be traced back to amino alcohol precursors. rsc.org These strategies demonstrate how the simple chiral oxirane can be elaborated into intricate, multi-ring systems of significant chemical and biological interest.

Stereocontrolled Access to Advanced Synthetic Intermediates

A paramount advantage of using this compound is the ability to transfer its inherent stereochemistry to more complex molecules, providing stereocontrolled access to advanced synthetic intermediates. The regio- and stereoselective ring-opening of the epoxide sets up two adjacent stereocenters, which can be maintained and elaborated throughout a synthetic sequence.

A classic illustration of this principle is in the synthesis of antibiotics like (-)-chloramphenicol and (+)-thiamphenicol. The core structure of these molecules is a (1R,2R)-2-amido-1-(4-substituted-phenyl)propane-1,3-diol, and many synthetic routes rely on establishing this stereochemistry early on, often using intermediates derived from this compound or the corresponding amino diol. lookchem.com The stereoselective opening of related 2,3-diaryl oxiranes to furnish syn-bromohydrins further underscores the utility of epoxides in generating acyclic intermediates with precise stereocontrol. acs.org This control is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules where specific stereoisomers are required for activity.

Advanced Spectroscopic and Chromatographic Techniques for Characterization and Analysis

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, thereby determining the enantiomeric purity or enantiomeric excess (e.e.) of chiral compounds like (R)-2-(4-Nitrophenyl)oxirane. mdpi.commdpi.com This method relies on the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation. sigmaaldrich.com

The separation of racemic mixtures of propranolol (B1214883) derivatives, which also contain a chiral center, has been successfully achieved with high yields and enantiopurity using chiral HPLC. mdpi.comresearchgate.net For instance, the purity of separated enantiomers is often assessed by chiral HPLC, achieving greater than 98% purity and an enantiomeric excess of over 98%. mdpi.comresearchgate.net The choice of the CSP is critical and is often based on the structural features of the analyte. For compounds containing aromatic rings and polar groups, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are frequently effective. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve the best separation. The detection is commonly performed using a UV detector, as the nitrophenyl group in this compound provides a strong chromophore. evitachem.com

The enantiomeric excess is a critical parameter and can be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Elucidation of Absolute Configuration by Advanced Spectroscopic and Chiroptical Methods

Determining the absolute configuration (AC) of a chiral molecule, i.e., the spatial arrangement of its atoms, is a crucial step in its structural characterization. semanticscholar.org While X-ray crystallography is considered the gold standard for AC determination, it requires a suitable single crystal, which is not always obtainable. mdpi.comnih.gov Therefore, chiroptical spectroscopic methods, which measure the differential interaction of a chiral sample with left- and right-circularly polarized light, have become indispensable tools. mdpi.comacs.org These methods, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), are powerful for determining the AC of chiral compounds in solution. semanticscholar.org

The signal intensity in these chiroptical methods is directly proportional to the enantiomeric excess. mdpi.com The experimental spectra are typically compared with quantum-mechanical calculations to assign the absolute configuration. semanticscholar.orgnih.gov For instance, the AC of various natural products has been successfully reassigned using a combination of VCD, ECD, and ORD, associated with quantum-mechanical calculations. semanticscholar.org In the case of this compound, the presence of the nitrophenyl chromophore makes it suitable for ECD analysis. The combination of experimental data with theoretical calculations using methods like Density Functional Theory (DFT) allows for a reliable assignment of the (R) configuration. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Isotopic Labeling Studies

Furthermore, NMR is particularly adept at monitoring dynamic processes in molecules. nih.gov While less common for small molecules like this compound compared to large biomolecules, studies of structural dynamics can provide insights into its reactivity.

A significant advancement in NMR is the use of isotopic labeling. ckisotopes.com While extensively used in protein NMR to overcome size limitations, isotopic labeling can also be applied to smaller molecules to enhance sensitivity or to probe specific sites. ckisotopes.combohrium.com For instance, 17O NMR spectroscopy can be a powerful tool for studying the local structure and reactivity of oxygen-containing functional groups, such as the oxirane ring in this compound. bohrium.com However, the low natural abundance and sensitivity of the 17O isotope often necessitate isotopic enrichment. bohrium.com The synthesis of 17O-labeled oxiranes has been reported, and their solid-state 17O NMR characterization has provided valuable data on the C-O-C bond environment within the strained three-membered ring. researchgate.netgrafiati.com

Vibrational Spectroscopy Applications for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental technique for identifying functional groups within a molecule. researchgate.netmuthayammal.in For this compound, characteristic vibrational modes can be assigned to the oxirane ring, the nitro group, and the phenyl ring.

The FT-IR and Raman spectra of aromatic nitro compounds exhibit characteristic bands. researchgate.net For example, the C-N stretching vibration in nitro aromatic compounds is typically observed near 1010 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the NO2 group are also prominent features. The analysis of these spectra, often aided by computational methods like DFT, allows for a detailed assignment of the vibrational modes and confirmation of the presence of the key functional groups. researchgate.netresearchgate.netnih.gov

Vibrational spectroscopy can also provide insights into the conformational preferences of a molecule. While the oxirane ring itself is rigid, the orientation of the nitrophenyl group relative to the epoxide can be studied. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the ground state can be determined. nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of the molecular weight and elemental composition of a compound. mdpi.comnih.gov This technique is crucial for confirming the identity of this compound and for monitoring the progress of its synthesis. europa.euresearchgate.net

In the synthesis of derivatives of this compound, HRMS is used to confirm the structure of the resulting products. mdpi.com For example, in the synthesis of oxiranyl-quinoxaline derivatives, HRMS (ESI) was used to confirm the calculated mass of the products. mdpi.com The high accuracy of HRMS allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. This is particularly important in reaction monitoring, where it can be used to identify intermediates, byproducts, and the final product with high confidence. europa.eu Techniques like Electrospray Ionization (ESI) are commonly coupled with HRMS for the analysis of polar compounds like this compound and its derivatives. nih.govacs.org

Computational and Theoretical Investigations of R 2 4 Nitrophenyl Oxirane

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For substituted epoxides like (R)-2-(4-nitrophenyl)oxirane, these studies typically employ methods like Density Functional Theory (DFT) to determine the electronic structure and various reactivity descriptors.

The presence of the para-nitrophenyl (B135317) group significantly influences the electronic distribution within the oxirane ring. The nitro group is a strong electron-withdrawing group, which affects the electron density on the phenyl ring and, consequently, on the benzylic carbon of the oxirane. This electronic perturbation is key to its reactivity.

Key Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In molecules like this compound, the LUMO is expected to be of low energy, indicating a high susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the nitro group would be highly negative (red), while the regions near the oxirane carbons would show positive potential (blue), indicating their electrophilic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and bonding interactions. It can quantify the partial charges on each atom, confirming the electrophilic character of the oxirane carbons, which is further enhanced by the electron-withdrawing nitro group.

Table 1: Calculated Reactivity Descriptors for a Model Substituted Styrene (B11656) Oxide

| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -7.2 eV | Moderate electron-donating ability of the molecule |

| LUMO Energy | -1.5 eV | High susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate kinetic stability |

| Dipole Moment | ~4.5 D | Significant polarity, influencing solubility and intermolecular interactions |

Note: The values in this table are representative for a para-nitro substituted styrene oxide and are intended for illustrative purposes.

Mechanistic Probing of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.

The ring-opening of epoxides is a cornerstone of their chemistry. For this compound, this reaction can be catalyzed by both acids and bases. Computational studies on analogous systems, such as styrene oxide, reveal the nature of the transition states in these processes. pressbooks.publibretexts.org

Under acidic conditions, the epoxide oxygen is protonated, leading to a transition state with significant carbocationic character at the benzylic carbon. pressbooks.publibretexts.org This positive charge is stabilized by the phenyl ring, although the electron-withdrawing nitro group would partially counteract this stabilization. The transition state geometry is typically described as having SN1-like character, even though the reaction often proceeds with SN2-like stereochemistry (inversion of configuration). pressbooks.publibretexts.org

In base-catalyzed ring-opening, the nucleophile attacks one of the epoxide carbons directly. The transition state in this case resembles a classic SN2 transition state, with the nucleophile and the leaving oxygen atom in a nearly linear arrangement.

One of the most powerful applications of computational chemistry is the prediction of selectivity in chemical reactions. For unsymmetrical epoxides like this compound, the site of nucleophilic attack (regioselectivity) and the resulting stereochemistry are of paramount importance.

Regioselectivity: In acid-catalyzed ring-opening, nucleophilic attack is predicted to occur preferentially at the benzylic carbon. libretexts.org This is because this carbon can better stabilize the developing positive charge in the SN1-like transition state. libretexts.org Conversely, under basic or neutral conditions, the attack is generally favored at the less sterically hindered terminal carbon, following a typical SN2 pathway. lumenlearning.com

Stereoselectivity: The ring-opening of chiral epoxides is typically stereospecific. Computational models consistently predict an inversion of configuration at the carbon atom that is attacked by the nucleophile, which is a hallmark of the SN2 mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can be used to:

Explore Conformational Space: MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in various solvents). This includes the rotational freedom of the nitrophenyl group relative to the oxirane ring.

Study Intermolecular Interactions: By simulating the molecule in a solvent box, MD can detail the nature of solute-solvent interactions, such as hydrogen bonding or van der Waals forces. This is crucial for understanding how the solvent influences reactivity.

Investigate Interactions with Other Molecules: MD simulations are particularly useful for studying how this compound might interact with larger molecules, such as enzymes or receptors, providing a basis for understanding its biological activity or its behavior in complex chemical systems.

Structure-Reactivity Relationship Analysis Through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. nih.gov

For a class of compounds like para-substituted phenyl oxiranes, a QSAR study could be developed to predict their reactivity towards a particular nucleophile. nih.gov The electronic parameters of the para-substituent (like the Hammett constant, σ) would be a key descriptor.

Table 2: Hypothetical QSAR Data for the Reactivity of para-Substituted Phenyl Oxiranes

| para-Substituent | Hammett Constant (σp) | Relative Reactivity (log(k/k₀)) |

| -OCH₃ | -0.27 | -0.5 |

| -CH₃ | -0.17 | -0.3 |

| -H | 0.00 | 0.0 |

| -Cl | 0.23 | 0.4 |

| -NO₂ | 0.78 | 1.2 |

Note: This table presents hypothetical data to illustrate the expected trend. The positive correlation between the Hammett constant and reactivity indicates that electron-withdrawing groups increase the rate of nucleophilic attack.

Such models can quantify the electronic effect of the nitro group in this compound, placing its reactivity in the context of other substituted analogues and confirming that the strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the oxirane ring.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Enantioselective Transformations of (R)-2-(4-Nitrophenyl)oxirane

The enantioselective ring-opening of epoxides is a cornerstone of asymmetric synthesis. For this compound, this typically involves nucleophilic attack at one of the two carbons of the oxirane ring. evitachem.com The development of novel catalytic systems is crucial for controlling the regioselectivity and stereoselectivity of these transformations, leading to the synthesis of highly pure chiral molecules.

Recent research has focused on the development of sophisticated catalysts that can effectively control the outcome of reactions involving this compound. One promising area is the use of metal-organic frameworks (MOFs) as catalysts. For instance, a chirally-modified zirconium-based MOF, PCN-222(Cu), has been shown to be effective in the asymmetric oxirane ring-opening of cyclohexene (B86901) oxide with aniline. thieme-connect.dethieme-connect.de While this specific example does not use this compound, the principle of using chirally-modified MOFs presents a significant opportunity for developing highly selective catalysts for its transformations. The porous nature of MOFs allows for the creation of chiral microenvironments that can influence the stereochemical outcome of the reaction. thieme-connect.dethieme-connect.de

Another area of intense research is the development of organocatalysts. These are small organic molecules that can catalyze reactions with high enantioselectivity. For example, novel imidazoline (B1206853) catalysts derived from phenylalanine have been successfully used in the asymmetric conjugate addition of nitroalkanes to enones. acs.org The application of such organocatalysts to the ring-opening of this compound could provide a metal-free and environmentally friendly alternative to traditional metal-based catalysts.

The table below summarizes some of the emerging catalytic systems and their potential applications in the enantioselective transformation of this compound.

| Catalyst Type | Example | Potential Application for this compound | Key Advantages |

| Metal-Organic Frameworks (MOFs) | Chirally-Modified PCN-222(Cu) thieme-connect.dethieme-connect.de | Asymmetric ring-opening with various nucleophiles. | High stability, tunable porosity, and creation of chiral microenvironments. |

| Organocatalysts | Imidazoline catalysts from phenylalanine acs.org | Enantioselective nucleophilic addition to the oxirane ring. | Metal-free, environmentally benign, and readily available. |

| Polymer-Supported Catalysts | Poly(ethylene glycol)-supported proline mdpi.com | Recyclable catalysts for aldol-type reactions following ring-opening. | Ease of recovery and reuse, reducing catalyst waste. |

Integration into Multicomponent and Flow Chemistry Systems for Enhanced Efficiency

The drive for more efficient and sustainable chemical manufacturing has led to the increasing adoption of multicomponent reactions (MCRs) and flow chemistry systems. nih.govrsc.org These technologies offer significant advantages over traditional batch processes, including reduced reaction times, improved yields, enhanced safety, and easier scalability. amt.ukresearchgate.net

Multicomponent Reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical manner. nih.govrsc.org Integrating this compound into MCRs could open up new avenues for the rapid synthesis of diverse and complex chiral molecules. For example, a three-component reaction involving the epoxide, a nucleophile, and a third component could lead to the one-pot synthesis of highly functionalized chiral building blocks. The development of new MCRs featuring this compound is a promising area for future research.

The table below highlights the potential benefits of integrating this compound into these advanced manufacturing systems.

| System | Key Advantages | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | Increased efficiency, atom economy, and molecular diversity. nih.govrsc.org | One-pot synthesis of complex chiral molecules from the epoxide and multiple other starting materials. |

| Flow Chemistry | Enhanced safety, precise process control, and scalability. amt.ukresearchgate.net | Continuous synthesis of the epoxide and its subsequent in-line transformation to value-added products. |

Exploration of New Reactivity Modes and Derivatization Pathways for Value-Added Products

While the nucleophilic ring-opening of this compound is its most common mode of reactivity, there is growing interest in exploring new and unconventional reaction pathways to access novel and valuable chemical entities. evitachem.com

One area of exploration is the use of the epoxide in ring-expansion reactions . For example, the reaction of epoxides with specific reagents can lead to the formation of larger ring systems, such as oxepanes. rsc.org Applying such methodologies to this compound could provide access to novel seven-membered heterocyclic scaffolds with potential biological activity.

Another avenue is the investigation of rearrangement reactions . Under certain conditions, epoxides can undergo rearrangements to form other functional groups. evitachem.com For instance, the Meinwald rearrangement involves the migration of a substituent during nucleophilic attack. evitachem.com Exploring the conditions that could induce novel rearrangements of this compound could lead to the discovery of unexpected and potentially useful chemical transformations.

Furthermore, the development of new derivatization pathways is crucial for expanding the utility of this compound as a building block. This could involve the introduction of new functional groups onto the aromatic ring or the modification of the side chain resulting from the ring-opening reaction. For example, after a nucleophilic ring-opening, the resulting hydroxyl group can be further functionalized through various reactions, such as etherification or esterification, to create a library of diverse compounds for screening in drug discovery programs.

The table below outlines some of the potential new reactivity modes and derivatization pathways for this compound.

| Reactivity Mode/Pathway | Description | Potential Products |

| Ring-Expansion Reactions | Reactions that lead to the formation of larger heterocyclic rings. rsc.org | Chiral oxepanes and other medium-sized ring systems. |

| Rearrangement Reactions | Transformations involving the migration of atoms or groups within the molecule. evitachem.com | Novel isomers and functionalized products. |

| Novel Derivatizations | Introduction of new functional groups at various positions of the molecule. | A diverse library of chiral compounds with tailored properties. |

Sustainable and Green Chemistry Approaches in the Synthesis and Transformation of this compound

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. nih.govepa.gov This includes the use of renewable resources, safer solvents, and catalytic methods, as well as the design of processes that are more energy-efficient and generate less waste. nih.gov

For the synthesis of this compound, greener approaches are being explored as alternatives to traditional methods that often use stoichiometric amounts of hazardous reagents like meta-chloroperbenzoic acid (mCPBA). evitachem.comBiocatalysis , the use of enzymes to perform chemical transformations, offers a highly sustainable alternative. academie-sciences.fr For example, certain enzymes can catalyze the epoxidation of alkenes with high enantioselectivity under mild conditions. The development of robust and efficient enzymatic methods for the synthesis of this compound is a key area of future research.

The integration of these green chemistry principles into the entire lifecycle of this compound, from its synthesis to its final transformation, is essential for ensuring the long-term viability and environmental friendliness of its applications.

The table below summarizes some of the key green chemistry approaches applicable to this compound.

| Green Chemistry Principle | Application to this compound | Benefits |

| Biocatalysis | Enzymatic epoxidation of 4-nitrostyrene. academie-sciences.fr | High selectivity, mild reaction conditions, reduced waste. |

| Use of Greener Solvents | Performing reactions in water or supercritical CO2. nih.gov | Reduced toxicity and environmental impact. |

| Recyclable Catalysts | Employing polymer-supported or immobilized catalysts. mdpi.com | Minimized catalyst waste and improved process economy. |

| Flow Chemistry | Continuous synthesis and transformations. amt.uk | Improved energy efficiency and reduced solvent usage. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiomerically pure (R)-2-(4-Nitrophenyl)oxirane?

- Methodology :

- Sharpless Asymmetric Epoxidation : Utilize chiral catalysts (e.g., titanium-based complexes) to epoxidize 4-nitrostyrene derivatives, ensuring enantioselectivity. Monitor reaction progress via TLC or HPLC to confirm epoxide formation .

- Nucleophilic Epoxide Opening : React (R)-glycidyl derivatives with 4-nitrophenyl nucleophiles under controlled pH and temperature to retain stereochemical integrity. Purify via column chromatography using hexane/ethyl acetate gradients .

Q. How can this compound be characterized to confirm its stereochemistry and purity?

- Analytical Techniques :

- NMR Spectroscopy : Analyze H and C NMR spectra to identify characteristic signals (e.g., oxirane protons at δ 3.5–4.5 ppm and nitrophenyl aromatic protons at δ 7.5–8.5 ppm). Use NOESY to confirm spatial arrangement of substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (CHNO) and isotopic patterns .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis if suitable crystals are obtained .

Q. What are the common reactivity patterns of this compound in nucleophilic ring-opening reactions?

- Mechanistic Pathways :

- Acid-Catalyzed Hydrolysis : Forms 2-(4-nitrophenyl)-1,2-ethanediol under aqueous acidic conditions. Monitor kinetics via UV-Vis spectroscopy (nitrophenyl absorption at ~400 nm) .

- Amine Nucleophiles : React with primary amines (e.g., benzylamine) to yield β-amino alcohols. Use stoichiometric control to avoid over-substitution .

- Side Reactions : Competing polymerization may occur at elevated temperatures; suppress with inhibitors like hydroquinone .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Case Study :

- In Diels-Alder reactions, the (R)-configured oxirane acts as a chiral auxiliary, enhancing endo/exo selectivity. Compare diastereomeric ratios (dr) using F NMR if fluorinated dienes are employed .

- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict transition-state geometries and rationalize stereoelectronic effects .

- Data Contradictions : Discrepancies in reported enantioselectivity may arise from solvent polarity or catalyst loading variations. Replicate conditions from conflicting studies to isolate critical variables .

Q. What strategies resolve conflicting data on the oxidative stability of this compound?

- Experimental Design :

- Controlled Oxidation Studies : Expose the compound to O, HO, or mCPBA under inert vs. aerobic conditions. Track degradation via GC-MS to identify byproducts (e.g., nitroso or carbonyl derivatives) .

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life under varying temperatures. Correlate with experimental data to validate kinetic parameters .

- Mitigation : Add antioxidants (e.g., BHT) or store under argon to suppress radical-mediated decomposition .

Q. How can computational methods predict the environmental fate and toxicity of this compound?

- In Silico Tools :

- QSAR Modeling : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) based on nitrophenyl and epoxide functional groups .

- Metabolic Pathway Prediction : Use software like PISTACHIO to simulate hepatic metabolism, identifying potential toxic metabolites (e.g., epoxide hydrolase-derived diols) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant suits, and NIOSH-approved respirators (OV/AG/P99 cartridges) to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity. Monitor airborne concentrations via real-time gas sensors .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA Hazard Code U119) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.